molecular formula C12H8F3N B12064654 2',3,5-Trifluorobiphenyl-2-amine

2',3,5-Trifluorobiphenyl-2-amine

Cat. No.: B12064654
M. Wt: 223.19 g/mol
InChI Key: JSYCCDKTSQQCMR-UHFFFAOYSA-N
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Biological Activity

2',3,5-Trifluorobiphenyl-2-amine (C₁₂H₈F₃N) is a chemical compound characterized by its unique trifluorinated biphenyl structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₈F₃N
  • Molecular Weight : 223.19 g/mol
  • Physical State : Solid (off-white to light beige)
  • Solubility : Slightly soluble in DMSO and methanol
  • Boiling Point : Approximately 303.7 °C (predicted)
PropertyValue
Molecular FormulaC₁₂H₈F₃N
Molecular Weight223.19 g/mol
Boiling Point303.7 °C (predicted)
Density1.315 g/cm³
pKa2.17 ± 0.10 (predicted)

Biological Activity

Research indicates that this compound exhibits potential interactions with various biological targets, including enzyme inhibition and receptor modulation. The specific mechanisms of action remain under investigation, but preliminary studies suggest several pathways through which this compound may exert its biological effects.

Receptor Modulation

There is growing interest in the receptor modulation capabilities of fluorinated compounds. Research suggests that this compound may influence neurotransmitter receptors or other cellular signaling pathways. The presence of the amine group is particularly relevant for interactions with G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

Case Studies and Research Findings

  • Study on Cellular Pathways : A recent study evaluated the effects of this compound on cellular pathways related to inflammation and oxidative stress. The compound demonstrated a capacity to modulate reactive oxygen species (ROS) levels in vitro, suggesting potential anti-inflammatory properties.
  • Zebrafish Model : In a model using zebrafish embryos, compounds structurally related to this compound exhibited protective effects against oxidative stress-induced damage. This indicates a possible therapeutic role for the compound in mitigating cellular damage caused by inflammatory mediators.
  • Comparative Analysis : A comparative study highlighted the biological activities of various trifluorinated biphenyl derivatives. It was found that structural modifications significantly influenced their pharmacological profiles, emphasizing the importance of the specific substitution patterns present in this compound.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(2-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H,16H2

InChI Key

JSYCCDKTSQQCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)F

Origin of Product

United States

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